molecular formula C10H14BrNS B1414897 N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine CAS No. 1039821-56-1

N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine

Cat. No. B1414897
M. Wt: 260.2 g/mol
InChI Key: PXFXTFNIYKCBKW-UHFFFAOYSA-N
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Description

“N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine” is a chemical compound with the CAS number 1039821-56-1 . Its molecular formula is C10H14BrNS and it has a molecular weight of 260.19 .


Molecular Structure Analysis

The molecular structure of “N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine” consists of a cyclopentanamine group attached to a 4-bromothiophen-2-yl group via a methylene bridge .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine” are not fully detailed in the search results .

Scientific Research Applications

PET Tracer for NMDA Receptors

N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine has been studied for its potential as a PET tracer for NR2B subunit-containing NMDA receptors. This application is significant for understanding the role of NMDA receptors in learning, memory, and neurodegenerative disorders like Alzheimer's disease. The compound showed promise in entering the brain and binding to the NR2B subunit-containing NMDAr in rodent brains (Christiaans et al., 2014).

Schiff Base Derivatives

Research has focused on synthesizing Schiff base derivatives using related compounds. These derivatives have shown potential in areas like optical limiting properties and as materials for third-order nonlinear behavior. The structural characteristics of these derivatives, including bromothiophenic structures and Br⋯Br interactions, have been a subject of interest (Ghazzali et al., 2007).

Antimalarial Activity

Derivatives of similar compounds have been synthesized and tested for antimalarial activity. Some of these compounds demonstrated significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, showing potential for antimalarial applications (Görlitzer et al., 2006).

Anticancer and Antimicrobial Activity

Certain Schiff base compounds synthesized from related chemicals have exhibited notable anticancer and antimicrobial activities. These findings are crucial for the development of new therapeutic agents (M et al., 2022).

Catalytic Applications in Polymerization

Research has also explored the use of similar compounds in the synthesis and structural characterization of metal complexes, which have shown high catalytic activity and potential applications in the polymerization of various materials (Shin et al., 2016).

DNA-Binding Analysis

The compound's related derivatives have been investigated for their DNA-binding capabilities. This research is significant for understanding the interactions of these compounds with biological molecules and their potential use in drug development (Warad et al., 2020).

properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNS/c11-8-5-10(13-7-8)6-12-9-3-1-2-4-9/h5,7,9,12H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFXTFNIYKCBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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